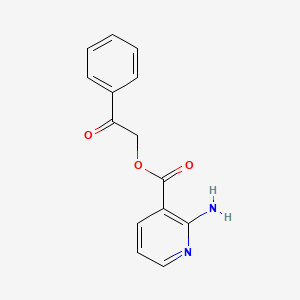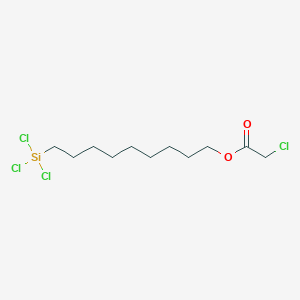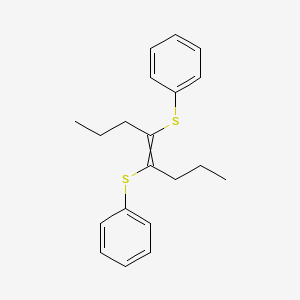![molecular formula C17H18O5 B12528076 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-20-7](/img/structure/B12528076.png)
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3,4,5-trimethoxyphenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde using various synthetic methods .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products
Oxidation: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the methoxybenzyl moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has an ethylamine side chain instead of the benzaldehyde group.
Combretastatin A-4: A potent microtubule targeting agent that also contains the trimethoxyphenyl group.
Properties
CAS No. |
656810-20-7 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-15-8-13(9-16(20-2)17(15)21-3)11-22-14-6-4-12(10-18)5-7-14/h4-10H,11H2,1-3H3 |
InChI Key |
BWPYAEKBIYYFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


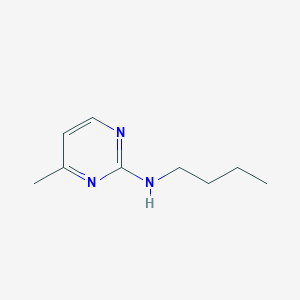
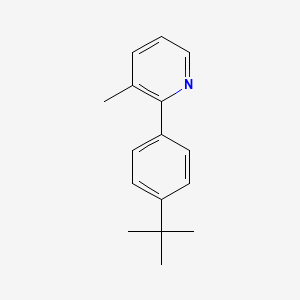
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
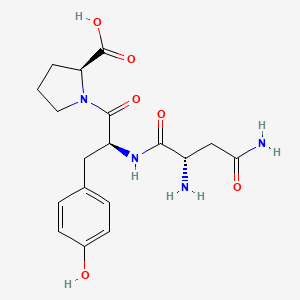
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

